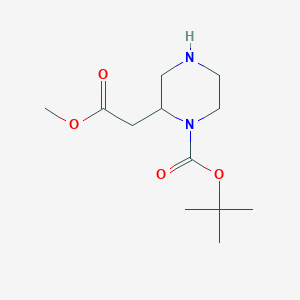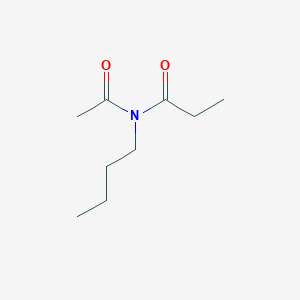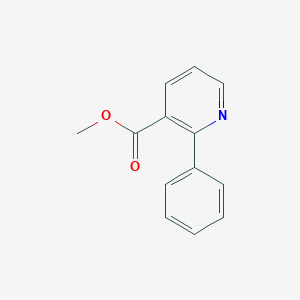![molecular formula C18H30O2 B071964 5H-3,5a-Epoxynaphth[2,1-c]o CAS No. 1153-34-0](/img/structure/B71964.png)
5H-3,5a-Epoxynaphth[2,1-c]o
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
5H-3,5a-Epoxynaphth[2,1-c]o can be synthesized through various methods, often starting from natural plant products. One common synthetic route involves the oxidative degradation of labdanes such as sclareol . The process typically includes the following steps:
Oxidation: Sclareol is oxidized to form a vinyl ketone intermediate.
Epoxidation: The vinyl ketone is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
Periodic Acid Treatment: The epoxide is then treated with periodic acid to yield ambracetal.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of ketoesters and other intermediates can also be employed to enhance yield and efficiency .
Chemical Reactions Analysis
5H-3,5a-Epoxynaphth[2,1-c]o undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in ambracetal.
Substitution: Substitution reactions can introduce new functional groups into the ambracetal molecule.
Common reagents used in these reactions include m-chloroperbenzoic acid for epoxidation and periodic acid for oxidative cleavage . Major products formed from these reactions include various epoxides and ketones, which can be further manipulated to produce desired derivatives .
Scientific Research Applications
5H-3,5a-Epoxynaphth[2,1-c]o has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although its primary use remains in the fragrance industry.
Industry: Widely used in the production of perfumes and fragrances due to its strong scent and fixative properties
Mechanism of Action
The mechanism by which ambracetal exerts its effects is primarily related to its interaction with olfactory receptors. The compound’s molecular structure allows it to bind effectively to these receptors, producing a strong and pleasant fragrance . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its olfactive properties .
Comparison with Similar Compounds
5H-3,5a-Epoxynaphth[2,1-c]o is often compared with other similar compounds, such as:
Ambrafuran: Another synthetic substitute for ambergris, known for its pleasant odor and fixative properties.
Ambraoxide: A derivative of ambergris with similar olfactive properties.
Methylambraoxide: Another related compound used in the fragrance industry.
What sets ambracetal apart is its strong fragrance and the efficiency of its synthetic routes, making it a preferred choice in the fragrance industry .
Properties
CAS No. |
1153-34-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
InChI Key |
PHNCACYNYORRNS-YFUQURRKSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Synonyms |
5H-3,5a-Epoxynaphth[2,1-c]o |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)



